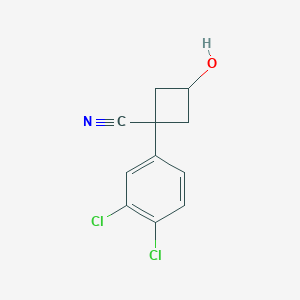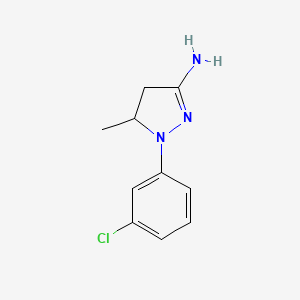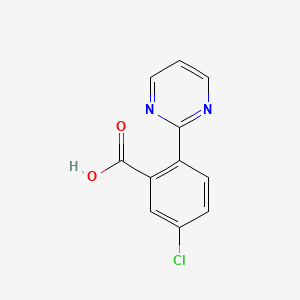![molecular formula C12H10N4OS B13879153 3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide](/img/structure/B13879153.png)
3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes, including cell proliferation, differentiation, and angiogenesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as Suzuki or Stille couplings, to form the desired heterocyclic framework .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyridine or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic framework .
Wissenschaftliche Forschungsanwendungen
3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting FGFRs, which are involved in various biological processes.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases involving abnormal FGFR signaling.
Wirkmechanismus
The mechanism of action of 3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide involves its interaction with FGFRs. By binding to the ATP-binding site of these receptors, the compound inhibits their kinase activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and metastasis in cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also investigated for their FGFR inhibitory activity.
1H-pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with potential biomedical applications.
Uniqueness
3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide stands out due to its specific combination of the pyrrolo[2,3-b]pyridine and thiophene moieties, which contribute to its unique binding properties and biological activity. This makes it a promising candidate for further development as a therapeutic agent .
Eigenschaften
Molekularformel |
C12H10N4OS |
|---|---|
Molekulargewicht |
258.30 g/mol |
IUPAC-Name |
3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H10N4OS/c13-11(17)10-9(3-6-18-10)16-8-2-5-15-12-7(8)1-4-14-12/h1-6H,(H2,13,17)(H2,14,15,16) |
InChI-Schlüssel |
QGBZWDGVUDOTQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=NC=CC(=C21)NC3=C(SC=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(4-Chlorophenyl)thiophen-2-yl]acetamide](/img/structure/B13879072.png)

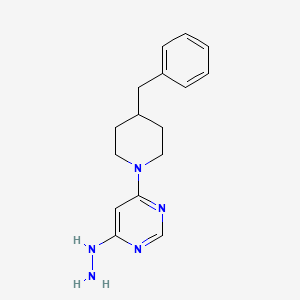
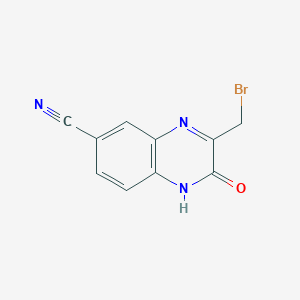
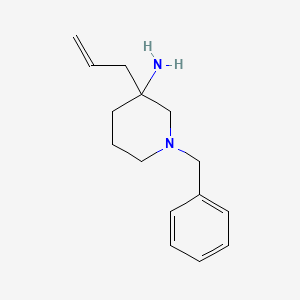
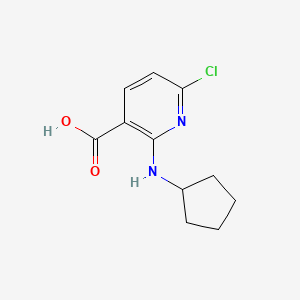

![7-methyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine](/img/structure/B13879109.png)
